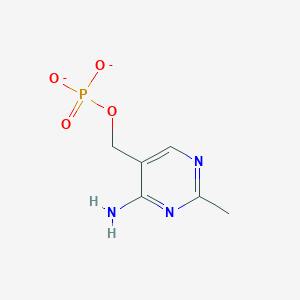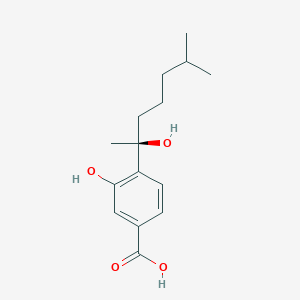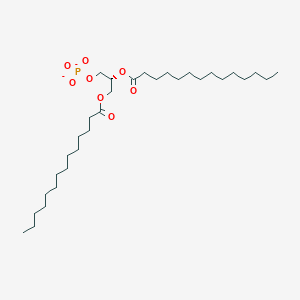
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-ditetradecanoyl-sn-glycerol-3-phosphate(2-) is a 1-acyl-2-tetradecanoyl-sn-glycerol 3-phosphate(2-) obtained by deprotonation of both phosphate OH groups of 1,2-ditetradecanoyl-sn-glycerol-3-phosphate(; major species at pH 7.3. It is a conjugate base of a 1,2-ditetradecanoyl-sn-glycerol-3-phosphate.
Applications De Recherche Scientifique
Structural and Functional Analysis
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate plays a critical role in various biochemical pathways. Research by Turnbull et al. (2001) has contributed to understanding the structure and substrate specificity of glycerol-3-phosphate (1)-acyltransferase (G3PAT), which is involved in the incorporation of acyl groups into glycerol 3-phosphate, a key step in lipid synthesis. Their study reveals insights into the enzyme's differential substrate specificity for saturated versus unsaturated fatty acids, which is significant in plant responses to chilling temperatures (Turnbull et al., 2001).
Synthesis and Crystallography
Further studies by Turnbull et al. (2001) focus on the crystallization and preliminary X-ray analysis of squash glycerol-3-phosphate 1-acyltransferase (G3PAT), enhancing the understanding of the enzyme's structural properties. This research is pivotal in elucidating the molecular mechanisms underlying the enzyme's function in lipid biosynthesis (Turnbull et al., 2001).
Biochemical Characterization
Research by Nishihara and Koga (1997) on sn-glycerol-1-phosphate dehydrogenase from Methanobacterium thermoautotrophicum highlights the enzyme's role in forming the glycerophosphate backbone of archaeal ether lipids. Their work provides valuable information on the enzyme's purification, properties, and the biochemical pathway involved in archaeal lipid biosynthesis (Nishihara & Koga, 1997).
Physiological Functions in Plants
The research by Chen et al. (2011) discusses the role of sn-glycerol-3-phosphate acyltransferases (GPATs) in plants. They explain how GPATs contribute to glycerolipid biosynthesis in different cellular organelles and their importance in plant development and lipid metabolism (Chen et al., 2011).
Prebiotic Synthesis
The study by Maheen et al. (2010) investigates the prebiotic synthesis of important biological phosphate esters, including sn-glycerol-3-phosphate, under hydrothermal conditions. This research provides insights into the early Earth conditions that might have led to the formation of vital biomolecules (Maheen et al., 2010).
Propriétés
Nom du produit |
1,2-Ditetradecanoyl-sn-glycerol-3-phosphate(2-) |
|---|---|
Formule moléculaire |
C31H59O8P-2 |
Poids moléculaire |
590.8 g/mol |
Nom IUPAC |
[(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C31H61O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(32)37-27-29(28-38-40(34,35)36)39-31(33)26-24-22-20-18-16-14-12-10-8-6-4-2/h29H,3-28H2,1-2H3,(H2,34,35,36)/p-2/t29-/m1/s1 |
Clé InChI |
OZSITQMWYBNPMW-GDLZYMKVSA-L |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



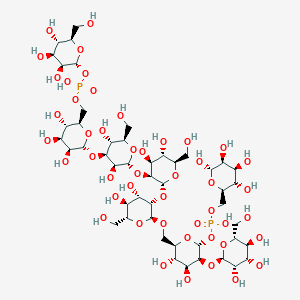
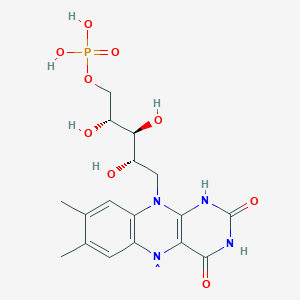
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
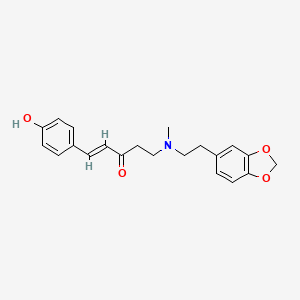
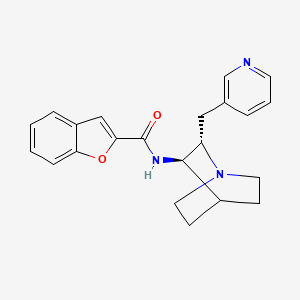
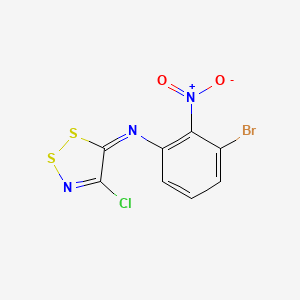
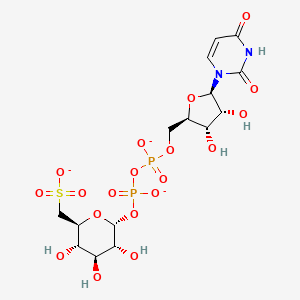

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
